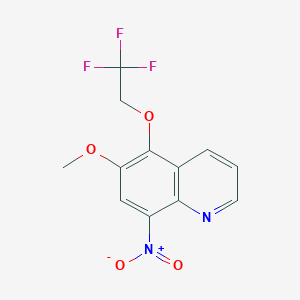
6-Methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline
Cat. No. B8377368
M. Wt: 302.21 g/mol
InChI Key: ASWTYIDIMXIHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04554279
Procedure details


To a solution of 0.5 g (0.02 g atom) of sodium in 30 ml of 2,2,2-trifluoroethanol were added 5.6 g (0.02 mole) of 5-bromo-6-methoxy-8-nitroquinoline and 7 ml of pyridine. The mixture was heated under reflux for 158 hr and filtered to remove 1.3 g of starting material. The filtrate was concentrated to 50 ml, diluted with diethyl ether, washed with water and dried (potassium carbonate). Solvent removal left a tan crystalline powder, mp 109°-115° which was extracted with benzene. (A trace of insoluble red crystals was discarded.) The benzene solution was concentrated and the resulting residue was crystallized from diethyl ether-petroleum ether (20°-40°) (5:1) to give 0.4 g of pale tan crystals of 6-methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline, mp 117°-119°. Concentration of the mother liquor provided an additional 2 g of product, mp 100°-111°. Crystallization of the first fraction from diethyl ether and vacuum drying, overnight, at 60°, gave the analytical sample, mp 120°-121°.



Identifiers


|
REACTION_CXSMILES
|
[Na].Br[C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2.N1C=CC=CC=1.[F:24][C:25]([F:29])([F:28])[CH2:26][OH:27]>>[CH3:14][O:13][C:12]1[C:3]([O:27][CH2:26][C:25]([F:29])([F:28])[F:24])=[C:4]2[C:9](=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CC=NC2=C(C=C1OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 158 hr
|
|
Duration
|
158 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove 1.3 g of starting material
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to 50 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (potassium carbonate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent removal
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left a tan crystalline powder, mp 109°-115° which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with benzene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
) The benzene solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was crystallized from diethyl ether-petroleum ether (20°-40°) (5:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(=C2C=CC=NC2=C(C1)[N+](=O)[O-])OCC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

